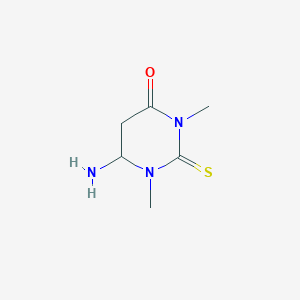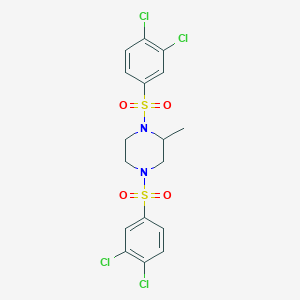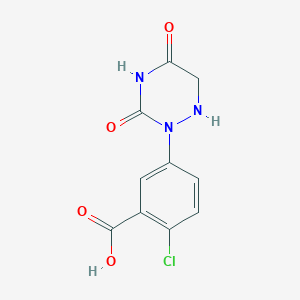
Chlorotrimethylphosphine gold(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Chlorotrimethylphosphine gold(I) can be synthesized through the reaction of gold(I) chloride with trimethylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
AuCl+P(CH3)3→(CH3)3PAuCl
The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for chlorotrimethylphosphine gold(I) are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with considerations for scaling up the reaction and ensuring purity and yield.
化学反応の分析
Types of Reactions
Chlorotrimethylphosphine gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands, such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, thiolates, and other nucleophiles. These reactions typically occur in polar solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as halogens or peroxides can be used to oxidize gold(I) to gold(III).
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce gold(I) to metallic gold.
Major Products Formed
Substitution Reactions: Products include various gold(I) complexes with different ligands.
Oxidation Reactions: Products include gold(III) complexes.
Reduction Reactions: Products include metallic gold.
科学的研究の応用
Chlorotrimethylphosphine gold(I) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biological Research: It has been investigated for its antibacterial and antiviral properties, showing effectiveness against various bacterial strains and viruses.
Material Science: Gold complexes are used in the development of advanced materials, including nanomaterials and electronic devices.
作用機序
The mechanism of action of chlorotrimethylphosphine gold(I) involves its interaction with biological molecules and enzymes. One of the primary targets is the sarcoplasmic reticulum Ca²⁺-ATPase, an enzyme involved in calcium ion transport. Chlorotrimethylphosphine gold(I) inhibits this enzyme by binding to its active site, leading to a decrease in enzyme activity. This inhibition can affect various cellular processes, including muscle contraction and signal transduction .
類似化合物との比較
Similar Compounds
Chlorotriphenylphosphine gold(I): Similar in structure but with triphenylphosphine as the ligand.
Chlorotriethylphosphine gold(I): Similar in structure but with triethylphosphine as the ligand.
Dichloro(2-pyridinecarboxylate) gold(III): A gold(III) complex with different ligands and oxidation state.
Uniqueness
Chlorotrimethylphosphine gold(I) is unique due to its specific ligand (trimethylphosphine) and its gold(I) oxidation state. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications in catalysis and medicine .
特性
分子式 |
C3H9AuClP |
|---|---|
分子量 |
308.50 g/mol |
IUPAC名 |
gold(1+);trimethylphosphane;chloride |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 |
InChIキー |
BVRRHCPRDPAYFI-UHFFFAOYSA-M |
正規SMILES |
CP(C)C.[Cl-].[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B12346340.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)
![(E)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12346358.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)

![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)

![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B12346394.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12346404.png)
